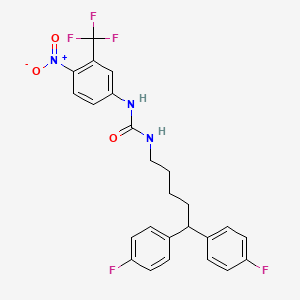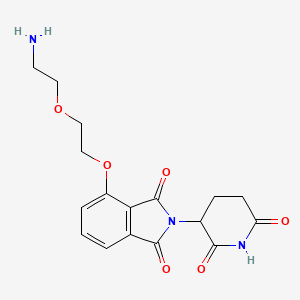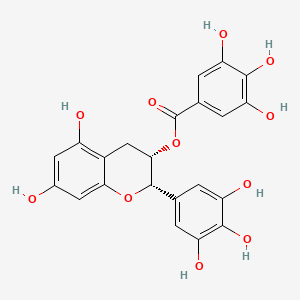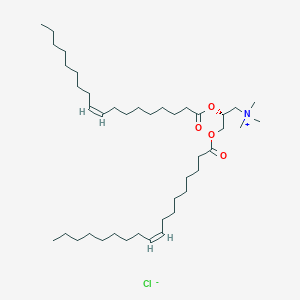![molecular formula C18H14F3N3S B11933503 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenecarbothioamide](/img/structure/B11933503.png)
4-[5-(4-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-(4-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenecarbothioamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique molecular structure, which includes a pyrazole ring substituted with a methylphenyl and a trifluoromethyl group, as well as a benzenecarbothioamide moiety.
Vorbereitungsmethoden
The synthesis of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenecarbothioamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This is achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the methylphenyl group: This can be accomplished through a Friedel-Crafts alkylation reaction using a methylphenyl halide and a Lewis acid catalyst.
Formation of the benzenecarbothioamide moiety: This final step involves the reaction of the intermediate compound with a suitable thiocarbonyl reagent, such as thiophosgene or carbon disulfide, under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
4-[5-(4-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the benzenecarbothioamide moiety, using reagents such as alkyl halides or acyl chlorides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the carbothioamide group and the formation of corresponding carboxylic acids or amines.
Wissenschaftliche Forschungsanwendungen
4-[5-(4-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenecarbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of various diseases, including arthritis and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenecarbothioamide involves its interaction with specific molecular targets and pathways. For example, in the context of its anti-inflammatory activity, the compound may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins. Additionally, its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
4-[5-(4-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenecarbothioamide can be compared with other similar compounds, such as:
Celecoxib: A well-known anti-inflammatory drug with a similar pyrazole structure but different substituents.
Rofecoxib: Another anti-inflammatory drug with a similar mechanism of action but different chemical structure.
Valdecoxib: A compound with similar therapeutic applications but distinct structural features.
The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C18H14F3N3S |
|---|---|
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenecarbothioamide |
InChI |
InChI=1S/C18H14F3N3S/c1-11-2-4-12(5-3-11)15-10-16(18(19,20)21)23-24(15)14-8-6-13(7-9-14)17(22)25/h2-10H,1H3,(H2,22,25) |
InChI-Schlüssel |
DLUIPPLWXZORGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)C(=S)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(1R,2S)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B11933423.png)


![6-amino-5-{[(3S)-4,4-difluoro-1-{[4-(trifluoromethoxy)phenyl]acetyl}pyrrolidin-3-yl]oxy}-N-methylpyridine-3-carboxamide](/img/structure/B11933449.png)
![6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-4-fluoro-1-methyl-1'-(8-methyl-4-oxo-3,5,6,7-tetrahydropyrido[2,3-d]pyrimidin-2-yl)spiro[indole-3,4'-piperidine]-2-one](/img/structure/B11933452.png)
![N-[(3S,4R)-3-[4-(5-cyanothiophen-2-yl)phenyl]oxan-4-yl]propane-2-sulfonamide](/img/structure/B11933454.png)

![(3R)-4-[[(1R)-1-carboxy-2-hydroxyethyl]amino]-3-[[2-[[(2R)-5-(diaminomethylideneamino)-2-[[4-oxo-4-[[4-(4-oxo-8-phenylchromen-2-yl)morpholin-4-ium-4-yl]methoxy]butanoyl]amino]pentanoyl]amino]acetyl]amino]-4-oxobutanoic acid](/img/structure/B11933465.png)


![5-(3-chlorophenyl)-1'-[(2-chlorophenyl)methyl]spiro[3H-1,3,4-thiadiazole-2,3'-indole]-2'-one](/img/structure/B11933496.png)

![(3S)-3-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-[[(1S)-1-carboxy-2-hydroxyethyl]carbamoylamino]propanoic acid](/img/structure/B11933511.png)
